molecular formula C14H18N4O2S2 B12499714 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one)

4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one)

Cat. No.: B12499714
M. Wt: 338.5 g/mol
InChI Key: NHIFXLHUZLZHBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) typically involves the reaction of 1-(1H-imidazol-1-yl)butan-1-one with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) involves its interaction with molecular targets, such as enzymes and receptors. The disulfide bridge can undergo redox reactions, modulating the activity of redox-sensitive proteins. The imidazole rings can interact with metal ions, forming coordination complexes that influence enzymatic activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) is unique due to its disulfide bridge and butanone groups, which confer distinct redox properties and reactivity compared to similar compounds. This uniqueness makes it valuable in applications requiring specific redox behavior and structural versatility .

Properties

Molecular Formula

C14H18N4O2S2

Molecular Weight

338.5 g/mol

IUPAC Name

1-imidazol-1-yl-4-[(4-imidazol-1-yl-4-oxobutyl)disulfanyl]butan-1-one

InChI

InChI=1S/C14H18N4O2S2/c19-13(17-7-5-15-11-17)3-1-9-21-22-10-2-4-14(20)18-8-6-16-12-18/h5-8,11-12H,1-4,9-10H2

InChI Key

NHIFXLHUZLZHBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=O)CCCSSCCCC(=O)N2C=CN=C2

Origin of Product

United States

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